4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-4-YLMETHYL)-AMIDE
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (pyridin-4-ylmethyl)-amide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, and a carboxylic acid amide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (pyridin-4-ylmethyl)-amide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid derivative with pyridin-4-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Medicine
In medicine, this compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (pyridin-4-ylmethyl)-amide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and amide groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This compound can modulate various biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
The presence of the pyridin-4-ylmethyl-amide group in 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (pyridin-4-ylmethyl)-amide distinguishes it from other similar compounds. This unique structural feature enhances its binding affinity to specific molecular targets, making it a more potent and selective compound in various applications.
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-3-1-2-4-12(11)19-16(22)13(14)15(21)18-9-10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZLICMZKRPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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